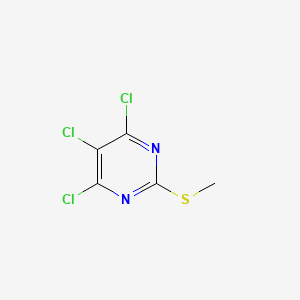
4,5,6-Trichloro-2-(methylthio)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5,6-Trichloro-2-(methylthio)pyrimidine is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are well-known for their presence in biological systems as components of nucleic acid bases such as cytosine, thymine, and uracil. This compound is characterized by the presence of three chlorine atoms and a methylthio group attached to the pyrimidine ring, making it a versatile scaffold for various chemical reactions and applications.
准备方法
The synthesis of 4,5,6-Trichloro-2-(methylthio)pyrimidine typically involves the chlorination of 2-(methylthio)pyrimidine derivatives. One common method starts with 4,6-dichloro-2-(methylthio)pyrimidine, which undergoes further chlorination to introduce the third chlorine atom at the 5-position . The reaction conditions often involve the use of chlorinating agents such as sulfuryl chloride or phosphorus pentachloride under controlled temperatures.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
4,5,6-Trichloro-2-(methylthio)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound are susceptible to nucleophilic substitution reactions.
Palladium-Catalyzed Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with arylboronic acids to form aryl-substituted pyrimidines.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium ethoxide yields 4-chloro-6-ethoxy-2-(methylthio)pyrimidine .
科学研究应用
作用机制
The mechanism of action of 4,5,6-Trichloro-2-(methylthio)pyrimidine depends on its specific application. In chemical reactions, the compound acts as an electrophile due to the electron-withdrawing effects of the chlorine atoms. This makes it reactive towards nucleophiles, facilitating substitution and coupling reactions .
In biological systems, the compound’s derivatives may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and targets would depend on the specific derivative and its intended use .
相似化合物的比较
4,5,6-Trichloro-2-(methylthio)pyrimidine can be compared with other similar compounds, such as:
4,6-Dichloro-2-(methylthio)pyrimidine: Lacks the third chlorine atom, making it less reactive in certain substitution reactions.
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine:
4,5,6-Trichloropyrimidine-2-carboxamide: Contains a carboxamide group instead of a methylthio group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of three chlorine atoms and a methylthio group, providing a distinct reactivity profile and making it a valuable compound for various applications.
属性
分子式 |
C5H3Cl3N2S |
|---|---|
分子量 |
229.5 g/mol |
IUPAC 名称 |
4,5,6-trichloro-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C5H3Cl3N2S/c1-11-5-9-3(7)2(6)4(8)10-5/h1H3 |
InChI 键 |
WOSOVIQLAUIRGY-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC(=C(C(=N1)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


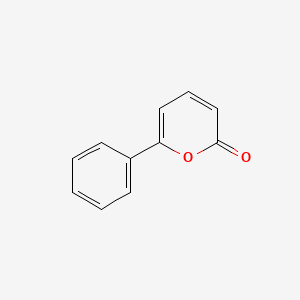
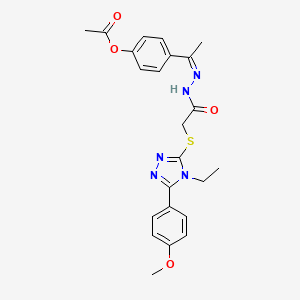
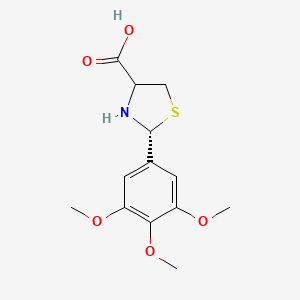
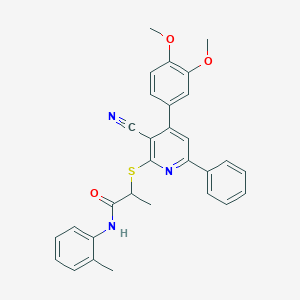
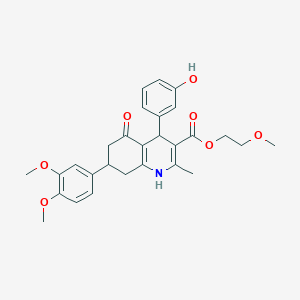
![(2R,6R)-2,6-Diisopropyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B11771329.png)
![4-Iodo-2-methyl-1H-benzo[d]imidazole](/img/structure/B11771337.png)
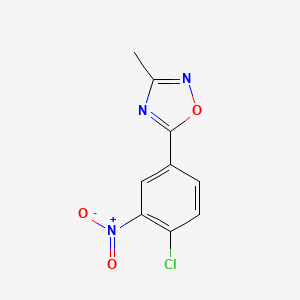
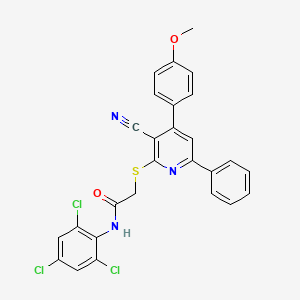
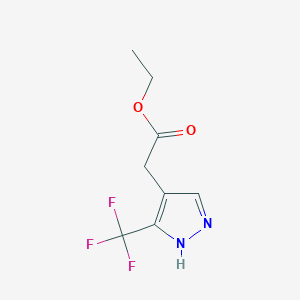
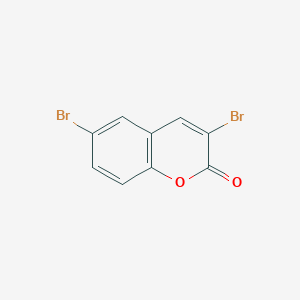
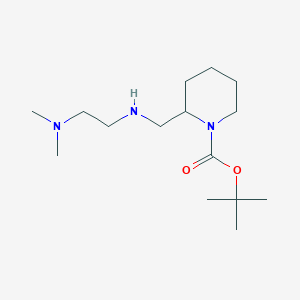
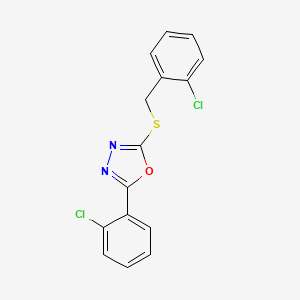
![Benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide](/img/structure/B11771408.png)
